molecular formula C12H12ClNO2 B130537 1-(4-Chlorobenzoyl)piperidin-4-one CAS No. 144947-47-7

1-(4-Chlorobenzoyl)piperidin-4-one

Cat. No.: B130537
CAS No.: 144947-47-7
M. Wt: 237.68 g/mol
InChI Key: VVTSPGAEYDBBSQ-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzoyl)piperidin-4-one is an organic compound with the molecular formula C12H12ClNO2 It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom The compound features a 4-chlorobenzoyl group attached to the piperidin-4-one structure

Scientific Research Applications

1-(4-Chlorobenzoyl)piperidin-4-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

“1-(4-Chlorobenzoyl)piperidin-4-one” is currently offered for experimental or research use . Given the biological activities associated with piperidin-4-ones, future research could explore the potential medicinal applications of this compound .

Mechanism of Action

Target of Action

The primary target of 1-(4-Chlorobenzoyl)piperidin-4-one is Monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is involved in various physiological processes such as pain, inflammation, appetite, memory, and emotion .

Mode of Action

This compound interacts with MAGL in a reversible manner . This compound inhibits the activity of MAGL, thereby preventing the breakdown of 2-AG . The inhibition of MAGL leads to an increase in the levels of 2-AG, which can then activate the G protein-coupled cannabinoid receptors, CB1 and CB2 .

Biochemical Pathways

The inhibition of MAGL by this compound affects the endocannabinoid system. This system is involved in the regulation of various physiological processes. By preventing the degradation of 2-AG, this compound enhances the signaling of the endocannabinoid system . This can have various downstream effects, depending on the specific physiological process that is being modulated.

Pharmacokinetics

The compound’s molecular weight (23768 g/mol) and formula (C12H12ClNO2) suggest that it may have good bioavailability

Result of Action

The inhibition of MAGL by this compound leads to an increase in the levels of 2-AG. This can result in the activation of the cannabinoid receptors, CB1 and CB2, and the modulation of various physiological processes. The specific molecular and cellular effects will depend on the particular process that is being affected .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chlorobenzoyl)piperidin-4-one can be synthesized through several synthetic routes. One common method involves the acylation of piperidin-4-one with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity. Industrial methods often focus on minimizing waste and reducing production costs while maintaining product quality .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzoyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of amides or thioesters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base like triethylamine.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Alcohol derivatives

    Substitution: Amides, thioesters

Comparison with Similar Compounds

1-(4-Chlorobenzoyl)piperidin-4-one can be compared with other similar compounds, such as:

  • 1-(4-Fluorobenzoyl)piperidin-4-one
  • 1-(4-Bromobenzoyl)piperidin-4-one
  • 1-(4-Methylbenzoyl)piperidin-4-one

These compounds share a similar piperidin-4-one core structure but differ in the substituent on the benzoyl group. The presence of different substituents can influence the compound’s reactivity, biological activity, and physical properties. For instance, the chlorobenzoyl group in this compound may confer unique antimicrobial properties compared to its fluorinated or brominated counterparts .

Properties

IUPAC Name

1-(4-chlorobenzoyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTSPGAEYDBBSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570316
Record name 1-(4-Chlorobenzoyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144947-47-7
Record name 1-(4-Chlorobenzoyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

87.5 g of 4-chlorobenzoyl chloride and a solution of 276 g of potassium carbonate in 552 ml of water cooled to 5° C. are added successively with stirring to a suspension of 80.6 g of powdered 4-piperidone hydrochloride hydrate in 1 l of tetrahydrofuran. The mixture is stirred at ambient temperature for a further 45 minutes. The organic phase is then separated off, the aqueous phase is extracted twice more with ethyl acetate, and the organic phases are combined, dried and evaporated down. The residue is dissolved in ethyl acetate and the solution is treated with petroleum ether. 88.6 g of the title compound of melting point 61°-63° C. are obtained.
Quantity
87.5 g
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reactant
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276 g
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552 mL
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80.6 g
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reactant
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1 L
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solvent
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Synthesis routes and methods II

Procedure details

N-cyclohexanecarbonyl-4-piperidone from cyclohexanecarbonyl chloride and 4-piperidone hydrochloride hydrate. Colourless crystals.
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Synthesis routes and methods III

Procedure details

Triethylamine (4.4 g, 43.0 mmol) and a catalytic amount of DMAP were added to a solution of piperidone hydrochloride (3.0 g, 19.5 mmol) in CH2Cl2 (20 ml). After cooling to −10° C., 4-chlorobenzoyl chloride (3.8 g, 21.5 mmol) dissolved in CH2Cl2 (10 ml) was slowly added and the mixture was stirred at RT for 16 h. 5M potassium hydroxide solution (20 ml) was added to the suspension, the organic phase was separated off and the aqueous phase was extracted with CH2Cl2 (3×10 ml). After drying of the combined organic phases over Na2SO4, filtration and removal of the solvent, the product 1-(4-chlorobenzoyl)piperidin-4-one was obtained in a yield of 4.4 g (95%).
Quantity
4.4 g
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reactant
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3 g
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reactant
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0 (± 1) mol
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catalyst
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20 mL
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3.8 g
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10 mL
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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